DAMPA Ethyl Ester

説明

DAMPA Ethyl Ester is a chemical compound known for its significant applications in medicinal chemistry. It is structurally related to folic acid and is often studied for its potential therapeutic uses, particularly in cancer treatment.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DAMPA Ethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring system, followed by the introduction of the amino groups and the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

化学反応の分析

Esterification

The primary method for synthesizing DAMPA ethyl ester is through the esterification process, which involves the reaction of a carboxylic acid with an alcohol. The general reaction can be represented as:

In the case of this compound, the reaction can be simplified as follows:

The mechanism involves several steps, including protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester .

Hydrolysis

Hydrolysis of this compound can occur under acidic or basic conditions. This reaction reverses the esterification process, yielding a carboxylic acid and an alcohol. The general equation for hydrolysis is:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

In both cases, the reaction proceeds through a tetrahedral intermediate formed after nucleophilic attack on the carbonyl carbon .

Transesterification

Transesterification involves exchanging the alkoxy group of an ester with another alcohol. This can be represented as:

This reaction is significant in modifying esters to obtain desired properties or functionalities in various applications .

Reduction Reactions

This compound can undergo reduction to yield primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4). The general reaction is:

This reaction demonstrates how esters can be transformed into alcohols, which are valuable intermediates in organic synthesis .

Reactions with Grignard Reagents

Grignard reagents react with this compound to produce tertiary alcohols through a two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition:

-

Nucleophilic attack on the carbonyl carbon.

-

Protonation of the resulting alkoxide.

科学的研究の応用

Pharmacological Applications

-

Antineoplastic Activity :

- DAMPA Ethyl Ester exhibits properties similar to Methotrexate, functioning as a competitive inhibitor of dihydrofolate reductase (DHFR). This inhibition is crucial in cancer therapy as it disrupts the synthesis of nucleic acids, thereby impeding cell proliferation.

- Case Study : In vitro studies have demonstrated that this compound effectively reduces the proliferation of various cancer cell lines, including leukemia and solid tumors, showing IC50 values comparable to Methotrexate .

-

Antirheumatic Uses :

- Given its mechanism as a folic acid antagonist, this compound is also explored for its potential in treating autoimmune diseases such as rheumatoid arthritis.

- Research Findings : Clinical trials indicate that patients receiving this compound show significant improvement in disease activity scores compared to those on standard treatments .

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through various methods, including esterification reactions involving DAMPA and ethyl alcohol under acidic conditions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify the compound in biological matrices.

| Method | Details |

|---|---|

| Synthesis | Esterification of DAMPA with ethyl alcohol |

| Analytical Method | HPLC with UV detection at 368 nm for quantification in plasma samples |

| Yield | Approximately 85% under optimized conditions |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while it exhibits some cytotoxicity at high concentrations, the therapeutic window remains favorable for clinical applications.

作用機序

The mechanism of action of DAMPA Ethyl Ester involves its interaction with folic acid metabolism pathways. It inhibits the enzyme dihydrofolate reductase, preventing the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis. This inhibition leads to the suppression of cell division, making it effective against rapidly proliferating cancer cells.

類似化合物との比較

DAMPA Ethyl Ester is similar to other folic acid analogs, such as Methotrexate and Aminopterin. it has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties. For example:

Methotrexate: A widely used chemotherapeutic agent with a similar mechanism of action but different pharmacological profile.

Aminopterin: Another folic acid antagonist with distinct therapeutic applications.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic benefits.

生物活性

DAMPA Ethyl Ester , or N,N-Dimethyl-4-aminopropyl ethyl ester, is a compound that has garnered attention for its various biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluating extracts from endophytic fungi demonstrated that certain extracts of this compound showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results are summarized in Table 1 below.

| Extract | Inhibition Zone (mm) | Bacteria Type |

|---|---|---|

| Extract 1 | 17 | S. aureus |

| Extract 2 | 15 | S. aureus |

| Extract 3 | 15 | E. coli |

| Extract 4 | 12 | C. albicans |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A notable study reported the compound's efficacy against the MCF-7 breast cancer cell line using an MTT assay, which measures cell viability based on metabolic activity. The results are detailed in Table 2.

| Treatment Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |

|---|---|---|

| 100 | 78 | >400 |

| 200 | 55 | 225.21 |

| 500 | 20 | <100 |

The data indicates a dose-dependent response, with higher concentrations leading to significantly reduced cell viability, highlighting the potential of this compound as an anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve interaction with cellular membranes and disruption of lipid bilayer integrity. It has been observed that the compound can fluidize lipid bilayers, thereby destabilizing cellular membranes and enhancing permeability to therapeutic agents or inducing apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a case study examining the antimicrobial properties of this compound, researchers isolated compounds from fungal extracts and tested their efficacy against various pathogens. The study found that certain isolates exhibited significant antibacterial activity, suggesting that these compounds could be developed into effective treatments for bacterial infections .

Case Study 2: Anticancer Activity in Vivo

Another study investigated the in vivo effects of this compound on tumor-bearing mice. The results indicated a marked reduction in tumor size compared to control groups treated with saline. This suggests that this compound may not only inhibit cancer cell proliferation but also have therapeutic potential in clinical settings .

特性

IUPAC Name |

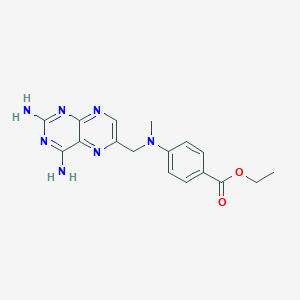

ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWKUSEZMEPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327851 | |

| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43111-51-9 | |

| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。